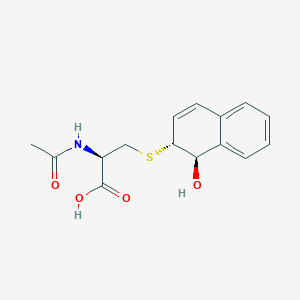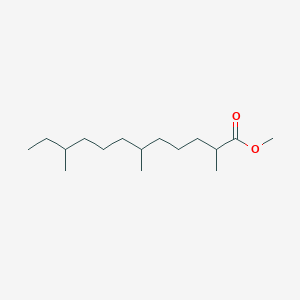
Methyl 2,6,10-trimethyldodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2,6,10-trimethyldodecanoate is an organic compound with a complex structure that includes a formyl group attached to a dodecanoate backbone with three methyl groups at positions 2, 6, and 10
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6,10-trimethyldodecanoate typically involves the esterification of 2,6,10-trimethyl-dodecanoic acid with formyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Methyl 2,6,10-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,6,10-trimethyl-dodecanoic acid.
Reduction: 2,6,10-trimethyl-dodecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 2,6,10-trimethyldodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Methyl 2,6,10-trimethyldodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic dodecanoate backbone allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
類似化合物との比較
Methyl 2,6,10-trimethyldodecanoate can be compared with other similar compounds, such as:
2,6,10-trimethyl-dodecanoic acid: Lacks the formyl group and has different reactivity and applications.
2,6,10-trimethyl-dodecanol: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Formyl 2,6,10-trimethyl-undecanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
特性
分子式 |
C16H32O2 |
|---|---|
分子量 |
256.42 g/mol |
IUPAC名 |
methyl 2,6,10-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3 |
InChIキー |
CYGVOXJONVUXQO-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
正規SMILES |
CCC(C)CCCC(C)CCCC(C)C(=O)OC |
同義語 |
methyl 2,6,10-trimethyldodecanoate methyl TMDD |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



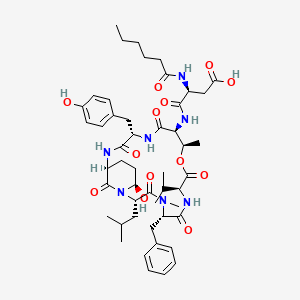
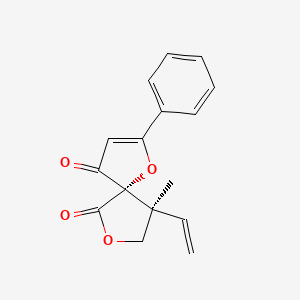
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
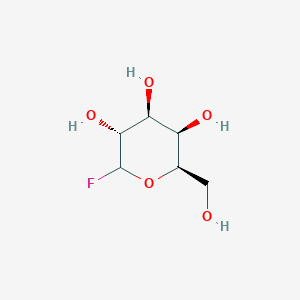

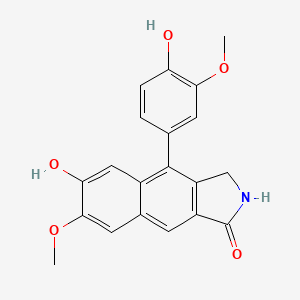

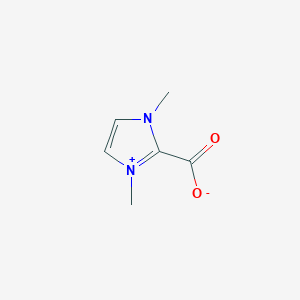
![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
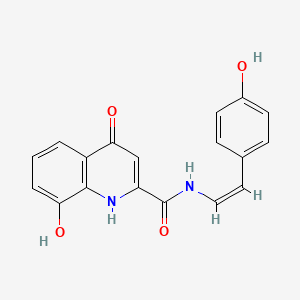
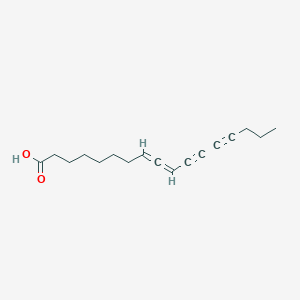
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)
